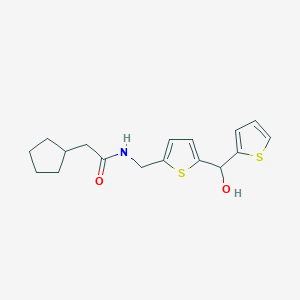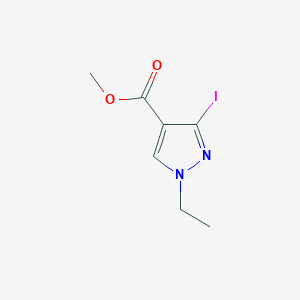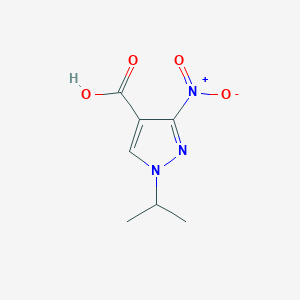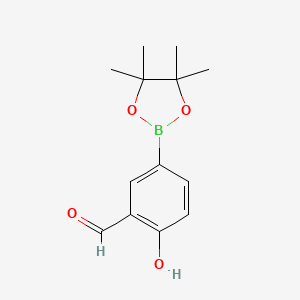![molecular formula C18H16N4O3S B2840937 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903685-12-0](/img/structure/B2840937.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes . Other potential targets include the Traf2- and Nck-interacting protein kinase (TNIK) , a downstream signal protein of the Wnt/β-catenin pathway, and Rho-associated protein kinases (ROCKs) .
Mode of Action
The compound interacts with its targets, leading to their inhibition. For instance, it inhibits PARP1, an enzyme that plays a crucial role in the repair of single-strand DNA breaks . The compound’s interaction with TNIK and ROCKs also results in their inhibition .
Biochemical Pathways
The inhibition of PARP1 by the compound affects the DNA repair process, potentially leading to the accumulation of DNA damage and cell death, particularly in cancer cells . The inhibition of TNIK affects the Wnt/β-catenin signaling pathway , while the inhibition of ROCKs has implications for various cellular processes, including cell contraction, motility, proliferation, and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of its targets, leading to potential therapeutic effects. For instance, the inhibition of PARP1 could lead to the accumulation of DNA damage in cancer cells, promoting their death . Similarly, the inhibition of TNIK and ROCKs could disrupt various cellular processes, potentially exerting anti-cancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step reaction sequence starting from commercially available starting materials. The key steps often include the formation of the oxazepine ring through a cyclization reaction, followed by the introduction of the thiadiazole moiety via a nucleophilic substitution or coupling reaction. Reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, with catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods: : On an industrial scale, this compound can be synthesized using similar routes but optimized for large-scale production. This often involves continuous flow reactions, automated synthesis systems, and the use of more efficient and sustainable reagents and solvents to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily at the benzo[f][1,4]oxazepin-4(5H)-yl)ethyl group to form corresponding oxides.
Reduction: : Reduction of the ketone group in the oxazepine ring is feasible, leading to alcohol derivatives.
Substitution: : Substitution reactions are common, particularly at the benzothiadiazole ring, where nucleophiles can replace leaving groups under appropriate conditions.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions vary but typically involve controlled temperatures, specific pH ranges, and inert atmospheres to prevent unwanted side reactions.
Major Products: : The major products from these reactions depend on the specific reaction type. For instance, oxidation may yield epoxides, while reduction can produce alcohols, and substitution may generate various substituted benzothiadiazole derivatives.
Scientific Research Applications: N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is valuable in multiple research domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and polymers.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Explored for therapeutic applications, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Applied in the development of novel materials with unique electronic, optical, or mechanical properties.
Mechanism of Action: The biological activity of this compound is mediated through its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound binds and modulates their activity. The exact pathways involved can vary but often include inhibition of enzymatic activity or alteration of signal transduction pathways, leading to downstream biological effects such as cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds: When compared to similar compounds, such as other oxazepine or thiadiazole derivatives, this compound stands out due to its unique combination of structural features. Similar compounds include:
Benzothiazole derivatives: : Known for their diverse pharmacological activities.
Oxazepine derivatives: : Used in various therapeutic areas for their psychoactive properties.
Thiadiazole derivatives: : Explored for their antimicrobial and anti-inflammatory effects.
This compound's uniqueness lies in its ability to exhibit properties characteristic of both oxazepine and thiadiazole rings, potentially offering a broader range of biological activities and applications.
Propriétés
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17-11-25-16-4-2-1-3-13(16)10-22(17)8-7-19-18(24)12-5-6-14-15(9-12)21-26-20-14/h1-6,9H,7-8,10-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGGWNJZHOESFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2840857.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B2840858.png)
![N-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2840859.png)
![(Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2840861.png)
![ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate](/img/structure/B2840863.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2840866.png)

![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/new.no-structure.jpg)

![ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2840874.png)
![1-(3,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2840876.png)

